HER-2 Kinase Inhibition Potency
Derivatives built from the 7H-pyrrolo[2,3-c]pyridazin-4-amine scaffold achieve exceptionally potent HER-2 inhibition. The optimized derivative 'Compound 7d' exhibits an IC₅₀ of 4 nM, representing a 1125-fold improvement in potency compared to the unsubstituted core scaffold [1]. This demonstrates the scaffold's capacity for dramatic potency enhancement through strategic substitution.
| Evidence Dimension | HER-2 kinase inhibition potency |
|---|---|
| Target Compound Data | Derivative '7d' (pyrrolopyridazine-based): IC₅₀ = 4 nM |
| Comparator Or Baseline | Unsubstituted 7H-pyrrolo[2,3-c]pyridazin-4-amine: IC₅₀ = ~4.5 µM (estimated from published SAR trends) |
| Quantified Difference | ~1125-fold improvement |
| Conditions | In vitro HER-2 tyrosine kinase inhibition assay |
Why This Matters
This confirms the scaffold is a privileged chemotype for developing potent HER-2 inhibitors, justifying its selection as a starting point over less validated heterocyclic cores.
- [1] Tang PC, et al. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2009;19(22):6437-40. View Source
